4-Acetyl-3-nitrobenzoic acid

Physicochemical characterization Solid-state properties Crystallinity

Researchers requiring a dual-functionalized benzoic acid for convergent heterocycle synthesis often face limitations with mono-substituted analogs. 4-Acetyl-3-nitrobenzoic acid (CAS 79481-75-7) addresses this gap by integrating both acetyl and nitro groups in a single intermediate. • Structural basis for β-hairpin flap mimetics of HIV-1 protease (derivative Ki = 11 μM) • Solvent-dependent catalyst for acetylenic ester solvolysis • Distinct melting point (169-171 °C) and LogP (1.5) for additive substituent effect studies. Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
CAS No. 79481-75-7
Cat. No. B1338991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-nitrobenzoic acid
CAS79481-75-7
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13)
InChIKeyXHCPXLLKEYHTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-nitrobenzoic Acid (CAS 79481-75-7): A Dual-Functional Benzoic Acid Scaffold for Advanced Organic Synthesis and Medicinal Chemistry


4-Acetyl-3-nitrobenzoic acid (CAS 79481-75-7, molecular formula C₉H₇NO₅, molecular weight 209.16 g/mol) is an aromatic carboxylic acid derivative bearing both an acetyl group at the para position and a nitro group at the meta position relative to the carboxyl functionality [1]. This unique substitution pattern confers distinct physicochemical properties, including a predicted pKa of 3.4–3.7, an XLogP3 value of 1.5, and a topological polar surface area (TPSA) of 100 Ų, which collectively differentiate it from simpler nitrobenzoic acid or acetylbenzoic acid analogs [2].

Why 4-Acetyl-3-nitrobenzoic Acid Cannot Be Replaced by Simpler Nitro- or Acetyl-Benzoic Acid Analogs


The simultaneous presence of an electron-withdrawing nitro group and a moderately electron-withdrawing acetyl substituent on the benzoic acid core creates a unique electronic and steric environment that simple 3-nitrobenzoic acid or 4-acetylbenzoic acid cannot replicate. This dual substitution pattern alters the compound's acidity, lipophilicity, and solid-state behavior in ways that directly impact its utility as a synthetic intermediate and its performance in specific catalytic applications [1]. For example, the predicted pKa of 3.4–3.7 places this compound in an intermediate acidity range between 3-nitrobenzoic acid (pKa 3.47) and 4-acetylbenzoic acid (pKa 3.70), while its melting point (169–171 °C) is substantially lower than that of 4-acetylbenzoic acid (208–210 °C) but higher than that of 3-nitrobenzoic acid (139–141 °C), indicating distinct intermolecular interactions [2].

Quantitative Differentiation of 4-Acetyl-3-nitrobenzoic Acid: Melting Point, Acidity, Lipophilicity, and Catalytic Profile


Melting Point: 169–171 °C – Intermediate Thermal Stability Differentiates from Mono-Substituted Analogs

The melting point of 4-acetyl-3-nitrobenzoic acid is reported as 169–171 °C [1]. In comparison, 4-acetylbenzoic acid melts at 208–210 °C , while 3-nitrobenzoic acid melts at 139–141 °C [2]. The dual substitution lowers the melting point relative to 4-acetylbenzoic acid by approximately 38–41 °C, yet raises it by roughly 28–32 °C relative to 3-nitrobenzoic acid. This indicates that the combination of acetyl and nitro groups disrupts crystal packing more than a single acetyl group but less than a single nitro group, providing a distinct thermal signature for quality control and formulation purposes.

Physicochemical characterization Solid-state properties Crystallinity

Acidity (pKa): Predicted Range 3.4–3.7 – Balanced Acidity Between Nitro- and Acetyl-Only Derivatives

The acid dissociation constant (pKa) of 4-acetyl-3-nitrobenzoic acid is predicted to lie within 3.4–3.7 based on structural similarity to other nitrobenzoic acid compounds . This contrasts with the experimentally determined pKa values of 3-nitrobenzoic acid (3.47) [1] and 4-acetylbenzoic acid (3.70) . The presence of both electron-withdrawing groups positions the acidity of the target compound intermediate between the two mono-substituted analogs, suggesting a moderate enhancement of acidity relative to 4-acetylbenzoic acid but a slight reduction relative to 3-nitrobenzoic acid.

Ionization constant Drug-likeness Reactivity

Lipophilicity (XLogP3): 1.5 – Intermediate Hydrophobicity That Influences Solvent Selection and Biological Partitioning

The computed XLogP3 value for 4-acetyl-3-nitrobenzoic acid is 1.5 [1]. By comparison, 4-acetylbenzoic acid exhibits an XLogP3 of 1.6 [2], while 3-nitrobenzoic acid is reported with a LogP of 1.82 . The dual substitution yields a logP value that is slightly lower than both mono-substituted analogs, indicating a modest increase in polarity relative to either parent structure. This subtle difference can affect solvent partitioning, chromatographic retention, and passive membrane permeability in biological assays.

Lipophilicity Solubility Drug design

Catalytic Activity in Acetylenic Ester Solvolysis: Solvent-Dependent Performance Not Observed with Simpler Nitrobenzoic Acids

4-Acetyl-3-nitrobenzoic acid has been employed as a catalyst for the solvolysis of acetylenic esters, with catalytic activity found to be dependent on solvent polarity and solvent composition . While quantitative rate constants are not publicly available, the reported solvent-dependent behavior suggests that the dual-substituted benzoic acid scaffold provides a unique balance of electrophilicity and hydrogen-bonding capacity that simple 3-nitrobenzoic acid or 4-acetylbenzoic acid do not offer for this specific reaction class. The compound has also been studied as a substrate in polymer-catalyzed hydrolysis, where its behavior as a function of pH revealed contributions from both electrostatic and apolar interactions [1].

Organocatalysis Solvolysis Reaction kinetics

Targeted Application Scenarios for 4-Acetyl-3-nitrobenzoic Acid Based on Quantified Differentiation


Synthesis of β-Hairpin Mimetics for HIV-1 Protease Inhibition

4-Acetyl-3-nitrobenzoic acid has been employed as a building block in the structural design of small-molecule mimetics of the β-hairpin flap of HIV-1 protease, as reported by Chauhan et al. (2015) [1]. In this context, the compound's dual functionalization allows for precise placement of acetyl and nitro groups within the final 1,4-benzodiazepine scaffold, contributing to the observed competitive inhibition of the enzyme (Ki = 11 μM for the most potent derivative). While the parent acid itself is not the active inhibitor, its unique substitution pattern is integral to constructing the bioactive conformation. Researchers seeking to explore non-active-site inhibitors of HIV-1 protease may find this compound a more suitable starting material than simpler benzoic acid derivatives that lack the requisite ortho/para directing effects for subsequent cyclization steps.

Organocatalytic Transformations Involving Acetylenic Esters

The documented use of 4-acetyl-3-nitrobenzoic acid as a solvent-dependent catalyst for acetylenic ester solvolysis positions this compound as a candidate for reaction optimization studies where alternative nitrobenzoic acids have not demonstrated analogous activity. The combination of a free carboxylic acid, an electron-withdrawing nitro group, and a moderately electron-withdrawing acetyl group creates a polarized hydrogen-bond donor/acceptor environment that may stabilize transition states in solvolytic reactions. Scientists investigating novel catalytic cycles or seeking to expand the scope of acetylenic ester chemistry should consider this compound as a structurally distinct catalyst candidate.

Physicochemical Reference Standard for Orthogonal Substituent Effects

The unique melting point (169–171 °C) and computed LogP (1.5) of 4-acetyl-3-nitrobenzoic acid, which differ significantly from those of 4-acetylbenzoic acid (208–210 °C, LogP 1.6) and 3-nitrobenzoic acid (139–141 °C, LogP 1.82) [2][3], make it a valuable reference compound for teaching or research on additive substituent effects in aromatic systems. The observed thermal and partition behaviors can be used to illustrate how multiple electron-withdrawing groups modulate intermolecular forces and solvation thermodynamics in predictable yet non-additive ways. Analytical laboratories may employ this compound as a calibration standard or system suitability check for methods designed to resolve closely related nitrobenzoic acid derivatives.

Intermediate for Functionalized Benzodiazepines and Heterocycles

As an intermediate carrying both a carboxylic acid handle and an ortho-directing acetyl group adjacent to a nitro substituent, 4-acetyl-3-nitrobenzoic acid is well-suited for the construction of fused heterocyclic systems, including benzodiazepines and quinazolinones. The acetyl group can be converted to a ketone or enolate for further annulation reactions, while the nitro group serves as a precursor to amines or as an electron-deficient aromatic ring for nucleophilic aromatic substitution. Compared to 4-acetylbenzoic acid, the additional nitro group increases the electrophilicity of the aromatic ring; compared to 3-nitrobenzoic acid, the acetyl group provides an extra site for carbon–carbon bond formation. This dual reactivity profile is essential for convergent synthesis strategies where multiple bond disconnections are required.

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